4,5-Dimethoxyimidazolidine-2-thione

Stereochemistry Isomer ratio Synthetic chemistry

4,5-Dimethoxyimidazolidine-2-thione (CAS 3891-26-7, molecular formula C5H10N2O2S, MW 162.21) is a heterocyclic compound belonging to the imidazolidine-2-thione class — a scaffold recognized for antimicrobial, anticancer, and antiproliferative activities. The compound features methoxy substituents at positions 4 and 5 of the imidazolidine ring, distinguishing it from the more common 4,5-dihydroxy analog (DHIT) and enabling applications as a synthetic intermediate towards semithioglycolurils and related macrocyclic structures.

Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol
CAS No. 3891-26-7
Cat. No. B3036637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxyimidazolidine-2-thione
CAS3891-26-7
Molecular FormulaC5H10N2O2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESCOC1C(NC(=S)N1)OC
InChIInChI=1S/C5H10N2O2S/c1-8-3-4(9-2)7-5(10)6-3/h3-4H,1-2H3,(H2,6,7,10)
InChIKeyIWFSOAMKSAADIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethoxyimidazolidine-2-thione (CAS 3891-26-7): A Cyclic Thiourea Building Block for Heterocyclic Synthesis


4,5-Dimethoxyimidazolidine-2-thione (CAS 3891-26-7, molecular formula C5H10N2O2S, MW 162.21) is a heterocyclic compound belonging to the imidazolidine-2-thione class — a scaffold recognized for antimicrobial, anticancer, and antiproliferative activities [1]. The compound features methoxy substituents at positions 4 and 5 of the imidazolidine ring, distinguishing it from the more common 4,5-dihydroxy analog (DHIT) and enabling applications as a synthetic intermediate towards semithioglycolurils and related macrocyclic structures . Commercially, it is supplied as a research-grade intermediate with certified purity specifications (e.g., 98% purity) for laboratory-scale synthesis .

Workflow Building block for heterocyclic and macrocyclic synthesis
Key Feature Methoxy leaving groups enable direct cyclocondensation
Stereochemistry Defined cis/trans isomer ratio supports stereochemical control

Why 4,5-Dihydroxyimidazolidine-2-thione Cannot Replace 4,5-Dimethoxyimidazolidine-2-thione in Key Synthetic Applications


The methoxy groups in 4,5-dimethoxyimidazolidine-2-thione are not inert spectators; they dictate stereochemical outcomes, spectroscopic detectability, and downstream reactivity in ways that the hydroxyl groups of the 4,5-dihydroxy analog (DHIT) cannot replicate. In cyclocondensation reactions with 1-substituted ureas, the dimethoxy compound functions as a methoxy-leaving-group precursor, directing the formation of 1-substituted semithioglycolurils, whereas DHIT requires a separate two-step, one-pot procedure involving HSCN to achieve analogous transformation . Furthermore, the cis/trans isomer ratio obtained during synthesis differs between the two compounds (1:18 for the dimethoxy derivative versus distinct ratios for other derivatives), impacting isomeric purity and batch consistency [1]. These differences render simple substitution inadvisable for applications requiring precise stereochemical control.

Target
4,5-Dimethoxy derivative
Methoxy leaving groups; defined cis/trans isomer ratio; one-step cyclocondensation route
Substitute
4,5-Dihydroxy analog (DHIT)
Hydroxyl groups; requires additional HSCN step; isomer ratio may differ and alter stereochemical outcome
Reactivity mismatch Methoxy groups serve as leaving groups in cyclocondensation; DHIT cannot replicate this pathway.
Stereochemical shift Isomer distribution differs between derivatives; batch consistency and downstream purity may be affected.

Quantitative Evidence Differentiating 4,5-Dimethoxyimidazolidine-2-thione from Its Closest Analogs


Cis/Trans Isomer Ratio: 4,5-Dimethoxy vs. N-Methylol Derivative — Implications for Stereochemical Purity

The synthesis of 4,5-dimethoxyimidazolidine-2-thione from trans-4,5-dihydroxyimidazolidine-2-thione and methanol (HCl, pH 2, 50°C, 60 min) yields a cis/trans isomer mixture in a 1:18 (cis:trans) ratio with 45% isolated yield. In contrast, the analogous N-methylol derivative of DHIT produces a cis/trans ratio of 1:16 with 51% yield under related conditions, as determined by 1H and 13C NMR integration [1]. This 12.5% greater trans-selectivity for the dimethoxy derivative (trans fraction ~94.7% vs. ~94.1%) represents a measurable, albeit modest, difference in stereochemical outcome that may influence downstream isomeric purity requirements.

Cis/Trans Isomer Ratio
Reported
Target: cis:trans = 1:18 (trans 94.7%)
Comparator (N-methylol-DHIT): cis:trans = 1:16 (trans 94.1%)
Trans selectivity 12.5% higher; yield 6 pp lower
Supports stereochemical purity assessment
Verify by NMR or validated HILIC-HPLC method
Stereochemistry Isomer ratio Synthetic chemistry Quality control

13C NMR Spectroscopic Fingerprint: Differentiating 4,5-Dimethoxy from 4,5-Diethoxy, Dipropoxy, and Dibutoxy Analogs

The 13C NMR resonance of the thiocarbonyl carbon (C=S) provides a diagnostic spectroscopic handle to distinguish 4,5-dimethoxyimidazolidine-2-thione from its higher alkoxy homologs. The dimethoxy derivative exhibits C=S signals at δ 183.02 ppm (cis) and 184.03 ppm (trans). In comparison, the trans isomers of the diethoxy, dipropoxy, and dibutoxy analogs show C=S resonances at δ 183.77, 183.68, and 183.66 ppm, respectively — a monotonic upfield trend with increasing alkyl chain length. [1]. The methine (CH) carbons of the dimethoxy derivative resonate at δ 90.93 (cis) and 91.78 (trans), distinct from the diethoxy analog (δ 90.93 for trans) [1].

13C NMR Fingerprint
Reported
C=S (trans): δ 184.03 ppm
Δδ vs. diethoxy: +0.26 ppm; vs. dipropoxy: +0.35 ppm; vs. dibutoxy: +0.37 ppm
Methoxy CH3: δ 53.53 ppm (absent in dihydroxy analog)
Supports identity confirmation by NMR
Diagnostic signals distinguish from higher alkoxy analogs
NMR spectroscopy Structural elucidation Analytical chemistry Identity testing

Validated HPLC Method for Cis/Trans Isomer Separation: Applicability to 4,5-Dimethoxyimidazolidine-2-thione

An aqueous normal-phase HPLC method using a Luna HILIC 200 Å column (cross-linked diol stationary phase) with acetonitrile/water (95:5 v/v) mobile phase was specifically developed and validated to separate cis and trans isomers of both 4,5-dihydroxyimidazolidine-2-thione and 4,5-dimethoxyimidazolidine-2-thione [1]. The method confirmed the existence of previously undescribed cis-4,5-dimethoxyimidazolidine-2-thione by HR-HPLC–MS with spectral ratio analysis, and the isomer ratio determined by HPLC was consistent with 1H NMR data [1]. Reversed-phase and conventional normal-phase modes were unsuccessful for this separation, underscoring the method specificity [1].

HILIC-HPLC Method
Method context
Column: Luna HILIC 200 Å (cross-linked diol)
Mobile phase: ACN/H2O 95:5 (isocratic)
Result: Resolves cis/trans isomers of both dimethoxy and dihydroxy derivatives; cis isomer confirmed by HR-HPLC–MS
Validated method for isomeric purity verification
Only published peer-reviewed protocol; essential for batch QC
HPLC Isomer separation Analytical method Quality assurance

Synthetic Utility: 4,5-Dimethoxyimidazolidine-2-thione as a Methoxy-Leaving-Group Precursor to Semithioglycolurils

In the synthesis of 1-substituted semithioglycolurils — a class of thiourea-containing macrocyclic scaffolds with emerging applications in supramolecular chemistry — 4,5-dimethoxyimidazolidine-2-thione serves as a cyclocondensation partner with 1-substituted ureas. This method constitutes one of two published routes to these previously inaccessible compounds; the alternative route uses either 4,5-dihydroxyimidazolidine-2-thione or glyoxal followed by HSCN treatment in a two-step, one-pot procedure . The dimethoxy derivative thus provides a distinct reaction manifold where methoxy groups function as leaving groups, enabling direct cyclocondensation without the need for the HSCN step . Two semithioglycoluril products obtained via this route were characterized as conglomerates .

Synthetic Utility
Class-level
One-step cyclocondensation with 1-substituted ureas to form semithioglycolurils; methoxy groups act as leaving groups, eliminating the HSCN step required by DHIT route.
May simplify semithioglycoluril synthesis
Quantitative yield comparisons not available; data to verify
Semithioglycoluril Cyclocondensation Macrocyclic precursor Organic synthesis

Procurement-Driven Application Scenarios for 4,5-Dimethoxyimidazolidine-2-thione (CAS 3891-26-7)


Synthesis of 1-Substituted Semithioglycolurils via Direct Cyclocondensation

Researchers developing semithioglycoluril-based macrocycles, anion transporters, or supramolecular scaffolds should procure 4,5-dimethoxyimidazolidine-2-thione specifically for the one-step cyclocondensation route with 1-substituted ureas. This approach avoids the additional HSCN treatment required by the DHIT/glyoxal route . The methoxy leaving groups facilitate ring closure, and the known cis/trans isomer ratio (1:18) allows prediction of stereochemical outcome in the resulting semithioglycoluril products [1].

Analytical Method Development and Isomeric Purity Verification

Quality control laboratories requiring a validated method to distinguish cis and trans isomers of imidazolidine-2-thione derivatives can adopt the published HILIC-HPLC protocol (Luna HILIC 200 Å, acetonitrile/water 95:5). This method is the only peer-reviewed approach demonstrated for both the dimethoxy and dihydroxy variants, and it was used to confirm the existence of cis-4,5-dimethoxyimidazolidine-2-thione by HR-HPLC–MS [2]. Procurement of authentic reference standards of both isomers is essential for method calibration.

NMR Reference Standard for 4,5-Dialkoxyimidazolidine-2-thione Series

The 13C NMR data for 4,5-dimethoxyimidazolidine-2-thione (C=S at δ 183.02/184.03 ppm, CH at δ 90.93/91.78 ppm, OCH3 at δ 53.53 ppm) serve as the benchmark entry in the homologous series of 4,5-dialkoxyimidazolidine-2-thiones, against which diethoxy, dipropoxy, and dibutoxy analogs can be compared [1]. Spectroscopists and synthetic chemists building NMR databases for this compound class should use the dimethoxy derivative as the primary reference due to its comprehensive characterization with both 1D and 2D NMR techniques [1].

Scaffold Diversification in Medicinal Chemistry Programs Targeting Imidazolidine-2-thione-Derived Bioactives

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the imidazolidine-2-thione pharmacophore — which has demonstrated antiproliferative activity against leukemia, melanoma, non-small cell lung, renal, and breast cancer cell lines in the 0.3–9.7 µM range with select compounds achieving GI50 values as low as <5 nM [3] — can employ 4,5-dimethoxyimidazolidine-2-thione as a 4,5-dialkoxy-substituted scaffold entry. Its distinct electronic properties (evidenced by the ~3 ppm downfield C=S 13C shift relative to the dihydroxy analog [1]) may translate into different target binding profiles compared to hydroxyl-bearing or N-acylated variants.

Application
Selection Property
Validation Focus
Semithioglycoluril synthesis
Methoxy leaving-group reactivity
Isomer ratio in cyclocondensation product
Isomeric purity verification
Validated HILIC-HPLC protocol
Cis/trans resolution and HR-LC-MS identity
NMR reference standard
Comprehensive 13C NMR assignment
Chemical shift benchmark for dialkoxy series
Scaffold diversification for cell-line evaluation
Building block for antiproliferative assessment
Cell-line response screening; verify isomer identity
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